Cannabigerorcin

Descripción general

Descripción

Cannabigerol es un fitocannabinoide, un compuesto natural que se encuentra en la planta de Cannabis. Es conocido por su estructura química única y sus posibles propiedades terapéuticas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Cannabigerol se puede sintetizar a través de varias reacciones químicas. Un método común implica el uso de alquilación promovida por alúmina. Este proceso generalmente implica la reacción de precursores específicos en condiciones controladas para producir cannabigerol .

Métodos de Producción Industrial: La producción industrial de cannabigerol a menudo implica la extracción de cannabinoides del material vegetal de Cannabis. Los solventes más comúnmente reportados para la extracción incluyen metanol y cloroformo . Estos solventes se utilizan para aislar y purificar el compuesto del material vegetal.

Análisis De Reacciones Químicas

Tipos de Reacciones: El cannabigerol sufre varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo para oxidar el cannabigerol.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir el compuesto.

Sustitución: Se pueden utilizar varios nucleófilos en reacciones de sustitución para introducir diferentes grupos funcionales en la molécula.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos más saturados.

Aplicaciones Científicas De Investigación

Pharmacological Properties

CBGO is recognized for its non-psychoactive nature, similar to its parent compound cannabigerol (CBG). Research indicates that CBGO may possess various pharmacological effects, including:

- Anti-inflammatory Effects : CBGO has shown promise in reducing inflammation through modulation of the endocannabinoid system and interaction with various receptors such as CB1 and CB2. Studies suggest that cannabinoids can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

- Neuroprotective Properties : Preliminary studies indicate that CBGO may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like multiple sclerosis and Parkinson's disease. The modulation of microglial activation and reduction of oxidative stress are key mechanisms observed in preclinical models .

- Antioxidant Activity : Similar to CBG, CBGO exhibits antioxidant properties that help combat oxidative stress. This activity could be beneficial in various conditions characterized by oxidative damage, including skin disorders and chronic inflammatory diseases .

Neuroprotection in Multiple Sclerosis

A study investigating the effects of cannabinoids on microglial activation found that CBGO significantly reduced cytokine production associated with neuroinflammation. This suggests a potential role for CBGO in managing multiple sclerosis by modulating immune responses within the central nervous system .

Skin Health Applications

In dermatological research, a formulation containing CBGO demonstrated significant improvements in skin hydration and reduction of irritation caused by UV exposure. The study highlighted its antioxidant properties and ability to enhance skin barrier function, indicating potential applications in skincare products .

Data Table: Summary of Research Findings on Cannabigerorcin

| Study Focus | Findings | Potential Applications |

|---|---|---|

| Anti-inflammatory Effects | Reduced pro-inflammatory cytokines; modulated immune response | Treatment of inflammatory diseases |

| Neuroprotection | Decreased microglial activation; reduced oxidative stress | Neurodegenerative disease management |

| Antioxidant Activity | Inhibited oxidative damage; comparable efficacy to established antioxidants | Skincare formulations; chronic disease |

| Antibacterial Properties | Inhibited bacterial growth; potential synergy with antibiotics | Addressing antibiotic resistance |

Mecanismo De Acción

El cannabigerol ejerce sus efectos al interactuar con objetivos moleculares y vías específicas. Actúa principalmente sobre los receptores cannabinoides, incluidos el receptor cannabinoide tipo 1 y el receptor cannabinoide tipo 2 . Estos receptores participan en varios procesos fisiológicos, como la modulación del dolor, la inflamación y la neurotransmisión. Además, el cannabigerol puede interactuar con otros receptores y canales iónicos, contribuyendo a sus diversos efectos.

Comparación Con Compuestos Similares

El cannabigerol es único entre los fitocannabinoides debido a su estructura química y propiedades específicas. Compuestos similares incluyen:

Cannabigerol: Otro fitocannabinoide con un potencial terapéutico similar.

Cannabichromene: Conocido por sus propiedades antiinflamatorias y analgésicas.

Cannabidiol: Ampliamente estudiado por su potencial en el tratamiento de la epilepsia y la ansiedad.

Si bien estos compuestos comparten algunas similitudes, la estructura única del cannabigerol y sus interacciones con los objetivos moleculares lo convierten en un compuesto distinto y valioso en la investigación científica .

Actividad Biológica

Cannabigerorcin (CBGOR) is a lesser-known phytocannabinoid derived from the cannabis plant, specifically a non-psychoactive compound that has gained attention for its potential biological activities. As a derivative of cannabigerol (CBG), CBGOR is part of the broader category of cannabinoids that interact with the endocannabinoid system, influencing various physiological processes.

Pharmacological Properties

This compound exhibits a range of biological activities, which can be summarized as follows:

- Anti-inflammatory Effects : CBGOR has shown potential in reducing inflammation through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes, similar to its parent compound CBG. Studies indicate that CBG and its derivatives can inhibit COX-1 and COX-2 activity, which are critical in the inflammatory response .

- Antibacterial and Antifungal Activities : Research has demonstrated that CBGOR possesses antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi .

- Antioxidant Activity : CBGOR's ability to modulate oxidative stress markers suggests it may play a role in protecting cells from oxidative damage, which is crucial in various diseases, including cancer .

- Neuromodulatory Effects : Similar to other cannabinoids, CBGOR may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

This compound interacts with several receptors and pathways:

- G-Protein-Coupled Receptors (GPCRs) : CBGOR binds to cannabinoid receptors CB1 and CB2, influencing pathways associated with pain modulation, inflammation, and immune response .

- Transient Receptor Potential (TRP) Channels : It acts on TRP channels, which are involved in sensory perception and pain signaling. This interaction may contribute to its analgesic properties .

- Peroxisome Proliferator-Activated Receptors (PPARs) : CBGOR may activate PPARs, which are involved in regulating metabolism and inflammation .

Case Studies

- In Vivo Studies : Research on animal models has shown that CBGOR can significantly reduce inflammatory markers and improve outcomes in conditions such as colitis and neuropathic pain. For instance, administration of CBGOR resulted in decreased levels of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines .

- In Vitro Studies : Cell culture studies have demonstrated that CBGOR can inhibit the growth of certain cancer cell lines while exhibiting low toxicity to normal cells. This selective cytotoxicity is promising for developing cancer therapies .

Comparative Analysis with Other Cannabinoids

| Compound | Anti-inflammatory | Antibacterial | Antioxidant | Neuromodulatory |

|---|---|---|---|---|

| Cannabigerol | Yes | Yes | Yes | Yes |

| This compound | Yes | Yes | Yes | Potentially |

| Cannabidiol | Yes | Limited | Yes | Yes |

Future Directions

Research into this compound is still in its early stages, but its potential applications are vast. Future studies should focus on:

- Clinical Trials : Conducting human trials to evaluate the efficacy and safety of CBGOR in treating various conditions.

- Chemical Modifications : Exploring synthetic derivatives to enhance bioavailability and therapeutic effects.

- Mechanistic Studies : Further elucidating the specific pathways through which CBGOR exerts its biological effects will be crucial for understanding its full therapeutic potential.

Propiedades

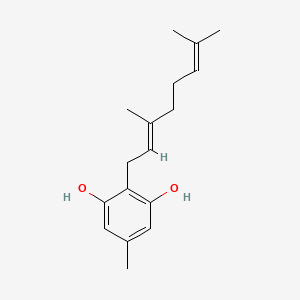

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-12(2)6-5-7-13(3)8-9-15-16(18)10-14(4)11-17(15)19/h6,8,10-11,18-19H,5,7,9H2,1-4H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISXGGZQFZIVMF-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345178 | |

| Record name | Cannabigerorcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38106-51-3 | |

| Record name | Cannabigerorcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.